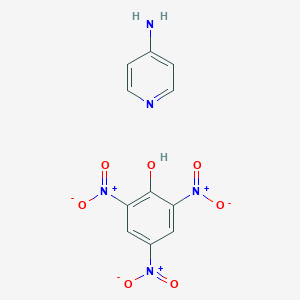

Pyridin-4-amine;2,4,6-trinitrophenol

Description

2,4,6-Trinitrophenol (TNP), commonly known as picric acid, is a nitroaromatic compound (NAC) with the molecular formula C₆H₃N₃O₇ and a molecular weight of 229.10 g/mol . It exists as a yellow-orange crystalline solid or bright yellow liquid in solution . TNP is highly reactive, acidic (pKa ~0.3), and explosive in dry form due to its three nitro groups (-NO₂) attached to a phenolic ring . Its applications span explosives, match manufacturing, metal etching, and leather processing . However, its instability and sensitivity to heat, shock, and friction necessitate stringent handling protocols, including storage in wet conditions to prevent accidental detonation .

TNP’s environmental and health hazards are significant. Exposure can cause skin irritation, anemia, liver/kidney damage, and neurological symptoms like dizziness and nausea . Its detection and degradation are critical in environmental remediation, given its persistence and toxicity .

Properties

IUPAC Name |

pyridin-4-amine;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O7.C5H6N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;6-5-1-3-7-4-2-5/h1-2,10H;1-4H,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNGYIBOJFONLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

TNP belongs to the nitroaromatic family, sharing structural similarities with compounds like 2,4,6-trinitrotoluene (TNT), 2,4-dinitrophenol (DNP), and 2-methyl-4,6-dinitrophenol (DNOC). Key differences include:

| Property | 2,4,6-Trinitrophenol (TNP) | 2,4,6-Trinitrotoluene (TNT) | 2,4-Dinitrophenol (DNP) | 2-Methyl-4,6-dinitrophenol (DNOC) |

|---|---|---|---|---|

| Molecular Formula | C₆H₃N₃O₇ | C₇H₅N₃O₆ | C₆H₄N₂O₅ | C₇H₆N₂O₅ |

| Molecular Weight (g/mol) | 229.10 | 227.13 | 184.11 | 198.13 |

| Boiling Point (°C) | 300 (decomposes) | 240 (explodes) | Sublimes at 150 | 312 |

| Density (g/cm³) | 1.76 | 1.65 | 1.68 | 1.58 |

| Key Functional Groups | Phenolic -OH, three -NO₂ | Toluene -CH₃, three -NO₂ | Phenolic -OH, two -NO₂ | Phenolic -OH, two -NO₂, -CH₃ |

TNP’s phenolic -OH group enhances its acidity and solubility in polar solvents compared to TNT, which lacks hydroxyl functionality. This structural feature also increases TNP’s reactivity with metals, forming shock-sensitive metal picrates .

Reactivity and Degradation

TNP exhibits distinct kinetic behavior in degradation processes. In photodegradation studies using CaO/Al₂O₃ nanocatalysts, TNP showed slower degradation rates than DNP due to steric hindrance from its third nitro group . For example:

In catalytic reduction, TNP’s three nitro groups require more electrons for complete denitration compared to DNP or DNOC, making it more persistent in environmental matrices .

Toxicity and Health Impacts

The U.S. EPA’s comparative toxicity assessment highlights TNP’s severe health risks relative to analogues:

| Parameter | TNP | TNT | DNP | DNOC |

|---|---|---|---|---|

| Oral LD₅₀ (rat, mg/kg) | 200–300 | 795–1,200 | 30–50 | 25–50 |

| Hematotoxicity | Anemia, methemoglobinemia | Aplastic anemia | Hemolysis | Hemolysis |

| Organ Toxicity | Liver, kidney damage | Hepatotoxicity | Neurotoxicity | Thyroid disruption |

| Environmental Persistence | High | Moderate | Moderate | Low |

TNP’s higher toxicity than TNT stems from its ability to disrupt cellular electron transport chains and generate reactive oxygen species (ROS) .

Detection and Sensing

Fluorescent probes and coordination polymers are widely used for TNP detection due to its electron-deficient nitro groups. Key advancements include:

- Coordination Polymer [Cd(4-bpd)(3-cbn)₂]ₙ : Exhibits selective fluorescence quenching for TNP with a detection limit of 0.1 ppm, outperforming TNT and DNT .

- Iridium(III) Complexes : Demonstrate aggregation-induced emission enhancement (AIEE) with a quenching constant (Ksv) of 1.2 × 10⁵ M⁻¹ for TNP, attributed to O–H···O interactions between TNP and the sensor .

- Diphenylsulfone-Functionalized Probes : Achieve rapid TNP detection in aqueous media with a response time of <30 seconds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.